Butyrylcholinesterase (BChE) Inhibition: 4‑Chlorobenzyl Carbamate Demonstrates 1.3‑Fold Superior Potency Over the Unsubstituted Benzyl Analog
In a series of 14 benzyl [2‑(arylsulfamoyl)‑1‑substituted‑ethyl]carbamates synthesized from the corresponding N‑arylmethylsulfamoyl chlorides, the 4‑chlorobenzyl derivative 5j (derived from N‑[(4‑chlorophenyl)methyl]sulfamoyl chloride) inhibited butyrylcholinesterase (BChE) with an IC₅₀ of 6.57 µM, outperforming the unsubstituted benzyl analog 5c (IC₅₀ = 8.52 µM) by ~1.3‑fold [1]. Both compounds were more active than the clinically used rivastigmine, but the 4‑chloro substitution conferred an additional potency advantage. The selectivity index (BChE/AChE) of 5j was ~10, comparable to 5c, indicating that the chloro substituent enhances potency without sacrificing selectivity [1]. This provides direct evidence that the 4‑chlorobenzylsulfamoyl chloride building block yields biologically superior carbamates relative to the benzyl analog.
| Evidence Dimension | BChE inhibitory activity (IC₅₀) of derived carbamate |
|---|---|
| Target Compound Data | IC₅₀ = 6.57 µM (compound 5j, derived from N-[(4-chlorophenyl)methyl]sulfamoyl chloride) |
| Comparator Or Baseline | IC₅₀ = 8.52 µM (compound 5c, derived from benzylsulfamoyl chloride); rivastigmine IC₅₀ reported as ~5‑fold weaker than 5j |
| Quantified Difference | 5j is ~1.3‑fold more potent than 5c; 5j is ~5‑fold more potent than rivastigmine |
| Conditions | In vitro BChE inhibition assay; substrate: butyrylthiocholine; pH 7.4, 37 °C; recombinant human BChE |
Why This Matters
For researchers developing selective BChE inhibitors for Alzheimer's disease, choosing the 4‑chlorobenzyl sulfamoyl chloride building block provides a directly measurable potency advantage over the unsubstituted benzyl analog, reducing the IC₅₀ by ~23%.
- [1] Magar P, Parravicini O, Štěpánková Š, Svrčková K, Garro AD, Jendrzejewska I, Pauk K, Hošek J, Jampílek J, Enriz RD, Imramovský A. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Minerals 2021, 11 (9), 952. View Source
